Methyl 2-anilino-4-methoxybenzoate is an organic compound with the molecular formula . It is classified as a derivative of benzoic acid, featuring both an anilino group and a methoxy group attached to the benzene ring. This compound is significant in various scientific research applications due to its unique chemical properties and potential biological activities .
Methyl 2-anilino-4-methoxybenzoate falls under the category of organic compounds, specifically within the sub-class of benzoic acid derivatives. It is recognized for its structural characteristics that include an aromatic ring substituted with functional groups that influence its reactivity and applications in chemical synthesis .
The synthesis of methyl 2-anilino-4-methoxybenzoate generally involves the esterification of 2-methoxyaniline with methyl benzoate. This reaction is facilitated by strong acid catalysts such as sulfuric acid or hydrochloric acid, which promote the formation of the ester bond.
Methyl 2-anilino-4-methoxybenzoate has a complex molecular structure characterized by:
COC1=CC(=C(C=C1)C(=O)OC)NC2=CC=CC=C2DELMHDAYYSBGMI-UHFFFAOYSA-NThese structural features contribute to its reactivity and interaction with biological systems, making it a subject of interest in chemical research .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | Methyl 2-anilino-4-methoxybenzoate |
| InChI | InChI=1S/C15H15NO3/c1-18-12-... |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)OC)NC2=CC=CC=C2 |
Methyl 2-anilino-4-methoxybenzoate can undergo various chemical reactions:
The mechanism of action for methyl 2-anilino-4-methoxybenzoate varies based on its application:
Methyl 2-anilino-4-methoxybenzoate has several scientific uses:
This compound's unique properties make it valuable for ongoing research in both chemistry and biology, highlighting its potential for diverse applications in scientific advancements.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5